molecular formula C17H13FN2O2S B5971189 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B5971189
M. Wt: 328.4 g/mol
InChI Key: VYGSYWFOLFYMPM-XNTDXEJSSA-N
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Description

2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as FABOT, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FABOT exhibits promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to primarily involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one also exhibits potent antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is its potential as a therapeutic agent for various diseases. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits potent pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential area of investigation is the development of more efficient synthesis methods for 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, which could facilitate the development of more targeted therapeutic agents. Finally, future studies could investigate the potential use of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one in combination with other drugs or therapies to enhance its therapeutic efficacy.

Synthesis Methods

2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-fluoroaniline, followed by the condensation of the resulting intermediate with 2-methoxybenzaldehyde. The final product is obtained through the cyclization of the resulting Schiff base under acidic conditions. The purity and yield of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been the subject of various scientific studies due to its potential medicinal properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activity. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGSYWFOLFYMPM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5E)-2-[(4-fluorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one

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